molecular formula C12H14FN3O2S B11746141 1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid

1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11746141
M. Wt: 283.32 g/mol
InChI Key: MIDAEIZOIBLOGK-UHFFFAOYSA-N
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Description

1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with an ethyl group, a fluorothiophene moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the fluorothiophene moiety. The final step involves the formation of the carboxylic acid group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-({[(5-chlorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid
  • 1-ethyl-5-({[(5-bromothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid
  • 1-ethyl-5-({[(5-iodothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-ethyl-5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom in the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C12H14FN3O2S

Molecular Weight

283.32 g/mol

IUPAC Name

1-ethyl-5-[[(5-fluorothiophen-2-yl)methylamino]methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H14FN3O2S/c1-2-16-8(5-10(15-16)12(17)18)6-14-7-9-3-4-11(13)19-9/h3-5,14H,2,6-7H2,1H3,(H,17,18)

InChI Key

MIDAEIZOIBLOGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)CNCC2=CC=C(S2)F

Origin of Product

United States

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